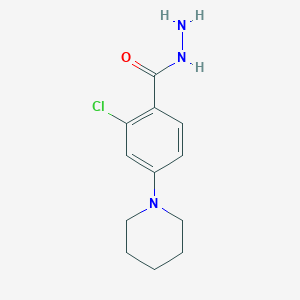

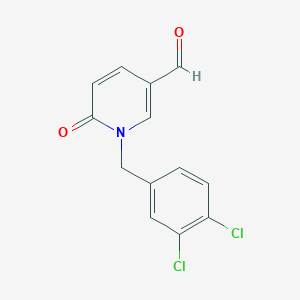

![molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5](/img/structure/B1325009.png)

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

概要

説明

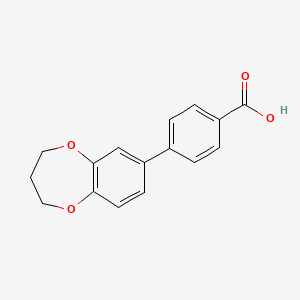

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C16H25FN2Si . It is a part of a collection of unique chemicals provided for early discovery researchers .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 292.47 . It is a solid at room temperature . Further physical and chemical properties are not provided in the search results.

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of related compounds, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine, has been explored through various methods, including the Balz-Schiemann reaction and lithium-halogen exchange, indicating the versatility and adaptability of this class of compounds in chemical synthesis (Thibault et al., 2003).

- A practical synthesis approach for a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been developed. This process involves regioselective chlorination and coupling of building blocks, highlighting the compound's significance in pharmaceutical synthesis (Wang et al., 2006).

Pharmacological and Biological Applications

- The compound and its derivatives have been studied as potential c-Met kinase inhibitors, an important target in cancer research, demonstrating their utility in the development of anticancer drugs (Caballero et al., 2011).

- In another study, the compound was explored for its activity in dual 5-HT6/5-HT2A receptor ligands with potential pro-cognitive properties, suggesting its use in developing treatments for cognitive impairments and mental health disorders (Staroń et al., 2019).

- A fluoro derivative, specifically targeting DYRK1A kinase, showed promise in treating cognitive deficiencies observed in Down syndrome, indicating the compound's potential in neurological disorder therapeutics (Neumann et al., 2018).

Imaging and Diagnostic Applications

- Derivatives of the compound have been used in PET imaging studies, like [18 F]MK-6240, for in vivo imaging of neurofibrillary tangles, providing valuable tools in neurodegenerative disease research (Hopewell et al., 2019).

作用機序

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to a certain target, and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position to form a hydrogen bond .

Result of Action

It is suggested that the compound may have an impact on the migration and invasion abilities of certain cells .

Safety and Hazards

生化学分析

Biochemical Properties

5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as a fluorinated building block. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are critical in cell growth and differentiation . The interaction between this compound and FGFRs involves the formation of hydrogen bonds, enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its inhibition of FGFRs disrupts downstream signaling pathways, leading to altered gene expression and metabolic changes . This compound has been shown to affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of FGFRs by forming hydrogen bonds with key residues in the receptor’s active site . This binding prevents the activation of the receptor and subsequent downstream signaling, leading to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, its efficacy may diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of FGFRs, resulting in prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage . Threshold effects have been identified, indicating the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism primarily involves enzymatic reactions that modify its structure, facilitating its excretion from the body . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the need for comprehensive studies on its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDZAKHBSRBYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640115 | |

| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868387-37-5 | |

| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

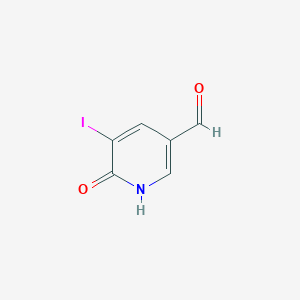

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

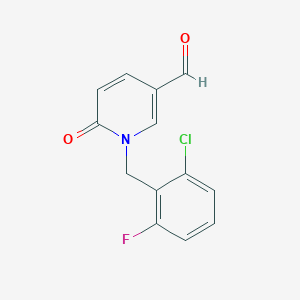

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

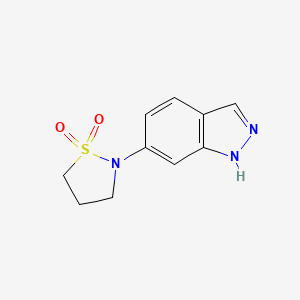

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)